![molecular formula C22H27ClN4O2 B3015309 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide CAS No. 850592-90-4](/img/structure/B3015309.png)
2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide” is a chemical compound that contains a piperazine ring and a morpholine ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Morpholine is also a common motif in drug molecules .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . It also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A study by Mehta et al. (2019) reported the synthesis of derivatives of 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide, which were evaluated for their antimicrobial and anticancer activities. These derivatives showed significant antimicrobial activity and were found to be active in anticancer assessments, albeit less than standard drugs.
Anticonvulsant Properties
Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of this compound. Their findings indicated effectiveness in seizure tests, with some compounds showing promising results in comparison to standard anticonvulsant drugs. This points to potential applications in neurological disorders (Kamiński et al., 2011).
Therapeutic Efficacy in Japanese Encephalitis
Ghosh et al. (2008) synthesized a derivative of this compound and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating potential as a therapeutic agent for viral infections such as Japanese encephalitis (Ghosh et al., 2008).
Antiproliferative Activity and VEGFR-2 Inhibition
A study by Hassan et al. (2021) reported the synthesis of derivatives with antiproliferative activity, especially against breast cancer cell lines. These compounds also exhibited VEGFR-2 inhibitory activity, suggesting potential use in cancer therapy (Hassan et al., 2021).
Broad Spectrum Antimicrobial Activity
Research by Temiz‐Arpacı et al. (2005) synthesized novel derivatives and tested them for antimicrobial activities. These compounds displayed a broad spectrum of activity against various bacterial strains and yeast species, indicating their potential use in treating infectious diseases (Temiz‐Arpacı et al., 2005).
Antinociceptive Effect
Navarrete-Vázquez et al. (2016) designed and synthesized a compound with high affinity for σ1 receptors and significant antinociceptive effects, suggesting potential applications in pain management (Navarrete-Vázquez et al., 2016).
CNS Agents
Verma et al. (2017) synthesized new derivatives and evaluated their anxiolytic and skeletal muscle relaxant activity. These compounds showed potential as central nervous system (CNS) agents, with some demonstrating potent activity (Verma et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c23-18-2-1-3-21(16-18)26-10-8-25(9-11-26)17-22(28)24-19-4-6-20(7-5-19)27-12-14-29-15-13-27/h1-7,16H,8-15,17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROXMPSLLPDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

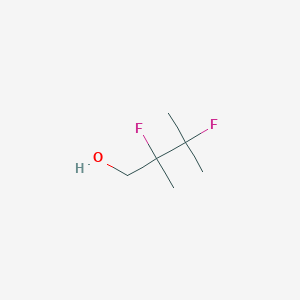
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)

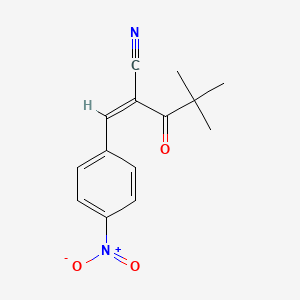
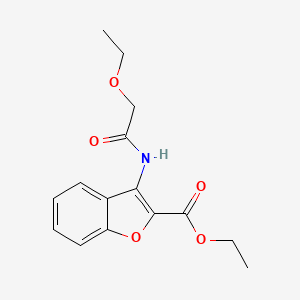
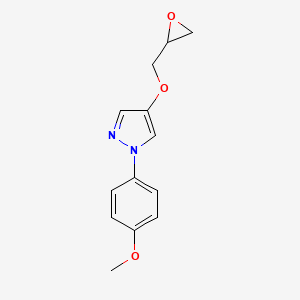


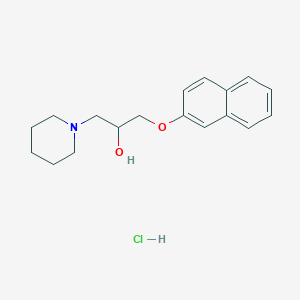
![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)
![(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3015242.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)
![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)